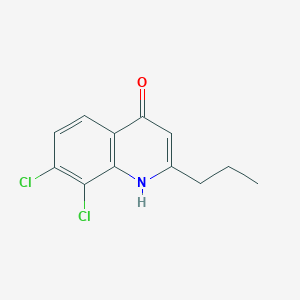

7,8-Dichloro-2-propyl-4-quinolinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1070880-10-2 |

|---|---|

Molecular Formula |

C12H11Cl2NO |

Molecular Weight |

256.12 g/mol |

IUPAC Name |

7,8-dichloro-2-propyl-1H-quinolin-4-one |

InChI |

InChI=1S/C12H11Cl2NO/c1-2-3-7-6-10(16)8-4-5-9(13)11(14)12(8)15-7/h4-6H,2-3H2,1H3,(H,15,16) |

InChI Key |

VYTVBTLWBVDRTI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=O)C2=C(N1)C(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Conrad Limpach Synthesis:as Mentioned, Using a Propyl Substituted β Ketoester with 2,3 Dichloroaniline is a Direct Approach.uni Konstanz.deoptimization Would Involve:

Catalyst: Acid catalysts (e.g., H₂SO₄, PPA) are used for the cyclization step. The choice and concentration of the acid can significantly impact the reaction rate and yield.

Temperature: The condensation and cyclization steps are often performed at different temperatures. The cyclization typically requires high temperatures (e.g., heating in a high-boiling solvent like Dowtherm A) to drive the reaction to completion. acs.org

Solvent: The choice of solvent affects solubility and reaction temperature. High-boiling aromatic solvents are common for the cyclization step.

Grignard Reagent Addition:an Alternative Strategy Involves the Regioselective Addition of an Alkyl Grignard Reagent to a Protected 4 Quinolone. for Instance, an N Protected 4 Silyloxyquinolinium Triflate Can Be Reacted with Propylmagnesium Bromide, Which Directs the Addition of the Propyl Group to the C2 Position.uni Konstanz.desubsequent Deprotection Would Yield the Desired Product.

Derivatization and Analogue Synthesis Based on the 7,8-Dichloro-2-propyl-4-quinolinol Scaffold

The this compound core is a scaffold that can be systematically modified to create a library of analogues for various research applications, including the exploration of structure-activity relationships (SAR).

Structural Modifications for SAR Exploration

SAR studies involve synthesizing analogues with targeted structural changes to understand how different chemical moieties affect biological activity. For the this compound scaffold, modifications could be explored at several positions.

C2-Alkyl Chain: The length and branching of the propyl group can be varied. Analogues with ethyl, butyl, or isobutyl groups could be synthesized to probe the effect of lipophilicity and steric bulk at this position. The introduction of unsaturation (e.g., a propenyl group) is another possible modification. uni-konstanz.de

Substitution on the Benzenoid Ring: The number, position, and nature of the halogen substituents can be altered. For example, analogues with fluoro or bromo groups, or different dichlorination patterns (e.g., 5,7-dichloro acs.org or 6,7-dichloro), could reveal electronic and steric requirements for activity.

C3 Position: The C3 position is often a target for introducing new functional groups. Electrophilic substitution reactions could install nitro or halogen groups.

N1 and O4 Positions: As discussed in section 2.3.1, the nitrogen and oxygen atoms can be alkylated or acylated to produce a wide range of derivatives.

The following table outlines potential modifications for SAR studies.

| Modification Site | Example Analogue Group | Rationale for Modification |

| C2-Alkyl Chain | 2-ethyl, 2-butyl, 2-pentyl derivatives | Explore impact of chain length and lipophilicity. |

| Aromatic Ring | 5,7-dichloro, 6,8-dichloro derivatives | Investigate the influence of halogen positioning. |

| Aromatic Ring | 7,8-difluoro, 7,8-dibromo derivatives | Study the effect of different halogens (electronic effects). |

| N1/O4 Position | N-methyl, O-methyl derivatives | Evaluate the role of the hydrogen-bond donor/acceptor ability. |

Stereoselective Synthesis of Enantiopure Analogues

If a chiral center is introduced into the molecule, for instance by modifying the propyl side chain or by creating a chiral center at another position on the ring, the synthesis of single enantiomers becomes important. While specific methods for this compound are not widely reported, general strategies for the asymmetric synthesis of quinolines can be applied.

One powerful approach is asymmetric hydrogenation . A prochiral quinoline (B57606) precursor, such as one with a propenyl group at C2, could be hydrogenated using a chiral catalyst (e.g., an Iridium complex with a chiral ligand like SpiroPAP). This can lead to the formation of one enantiomer in high excess. acs.orgnih.gov This method has been successfully used to create chiral 1,4-dihydroquinolines with high enantioselectivity. acs.orgnih.gov

Another strategy involves the use of chiral auxiliaries . A chiral group can be temporarily attached to the molecule to direct a subsequent reaction stereoselectively. For example, a chiral sulfinamide auxiliary can be used to direct the addition of nucleophiles to create chiral centers, after which the auxiliary is removed. nih.gov

Finally, asymmetric cyclization reactions , such as an inverse electron demand Diels-Alder reaction using a chiral Lewis acid catalyst, can be employed to construct the quinoline ring itself in an enantioselective manner, yielding chiral tetrahydroquinoline derivatives from the outset. nih.gov

These established methodologies in asymmetric synthesis provide a clear pathway for the potential creation of enantiopure analogues derived from the this compound scaffold.

Preclinical Pharmacological and Biological Activity Profiling of 7,8 Dichloro 2 Propyl 4 Quinolinol

In Vitro Efficacy Assessments in Research Models

There is no available information regarding the evaluation of 7,8-Dichloro-2-propyl-4-quinolinol in defined cellular systems, its enzyme inhibition profile, or its effects on cell viability and proliferation.

Evaluation in Defined Cellular Systems (e.g., Cancer Cell Lines, Viral Cultures, Bacterial Strains)

No studies detailing the activity of this compound against cancer cell lines, viral cultures, or bacterial strains could be located in the public domain.

Enzyme Inhibition Profiling for Specific Targets

Information regarding the specific molecular or enzymatic targets of this compound is not available in published literature.

Mechanism-Based Cell Viability and Proliferation Assays

There are no publicly accessible studies that have utilized mechanism-based assays to investigate the effect of this compound on cell viability or proliferation.

In Vivo Efficacy Studies in Preclinical Animal Models

No records of in vivo studies involving this compound have been found.

Experimental Design and Model Selection for Disease States (e.g., Antiviral, Antibacterial, Antineoplastic)

Details concerning experimental designs or the selection of animal models to test the efficacy of this compound in any disease state are absent from scientific literature.

Biomarker Analysis and Pharmacodynamic Responses in Live Systems

There is no available data on biomarker analysis or the pharmacodynamic responses to this compound in any living system.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The biological activity of quinoline (B57606) derivatives is highly dependent on the nature and position of their substituents. For this compound, the interplay between the dichlorinated benzene (B151609) ring, the 2-propyl substituent, and the 4-hydroxyl group on the pyridine (B92270) part of the quinoline system is critical.

Elucidation of Key Pharmacophoric Elements within this compound

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Based on analogous structures, the key pharmacophoric elements of this compound can be hypothesized as follows:

The 4-Quinolinol Core: The 4-hydroxy-quinoline moiety is a known privileged structure in drug discovery. The hydroxyl group at the C4-position can act as both a hydrogen bond donor and acceptor, which is a critical feature for interaction with biological targets such as enzymes and receptors. It exists in tautomeric equilibrium with the 4-quinolone form.

The 2-Propyl Group: Alkyl groups at the C2-position of the quinoline ring are known to influence the lipophilicity of the molecule. mdpi.com The 2-propyl group in this compound is expected to contribute to hydrophobic interactions within the binding pockets of target proteins. mdpi.com The length and branching of such alkyl chains can significantly modulate the biological activity of 2-alkyl-4-quinolones. mdpi.com

The 7,8-Dichloro Substitution: The presence and position of halogen atoms on the benzo-part of the quinoline ring are crucial determinants of activity. Chlorine atoms are strongly electron-withdrawing and increase the lipophilicity of the molecule. The 7,8-dichloro substitution pattern creates a distinct electronic distribution across the aromatic system, which can influence binding affinity and metabolic stability. Specifically, the 7-chloro substituent is a common feature in many biologically active quinolines.

The combination of these elements suggests that this compound is designed to interact with biological targets through a combination of hydrogen bonding, hydrophobic interactions, and specific electronic interactions mediated by the chlorine atoms.

Influence of Steric, Electronic, and Lipophilic Properties on Bioactivity

The steric, electronic, and lipophilic properties of this compound, conferred by its specific substitution pattern, are expected to have a profound influence on its biological activity.

Steric Influence:

Electronic Effects:

The two chlorine atoms at positions 7 and 8 exert a strong electron-withdrawing effect (a negative inductive effect). This significantly lowers the electron density of the benzene ring and can influence the pKa of the quinoline nitrogen and the 4-hydroxyl group. These electronic modifications can alter the binding affinity of the molecule to its biological target. Studies on related 4-aminoquinolines have shown that electron-withdrawing groups at the 7-position can modulate antiplasmodial activity by affecting the pKa and, consequently, the accumulation of the drug in the parasite's food vacuole. nih.gov

Lipophilicity:

The following table summarizes the expected influence of each key substituent on the properties and potential bioactivity of the parent 4-quinolinol core.

| Substituent | Position | Property Influenced | Expected Impact on Bioactivity |

| Propyl | 2 | Lipophilicity, Steric Bulk | Modulation of binding affinity through hydrophobic interactions; potential for steric hindrance or improved fit in a binding pocket. |

| Hydroxyl | 4 | Hydrogen Bonding, Acidity | Key interactions with biological targets as a hydrogen bond donor/acceptor; tautomerism with quinolone form. |

| Chloro | 7 | Lipophilicity, Electronic | Increased lipophilicity; electron-withdrawing nature can modulate pKa and target binding. |

| Chloro | 8 | Lipophilicity, Electronic | Increased lipophilicity; electron-withdrawing nature further modifies the electronic profile of the benzene ring. |

The following table illustrates general SAR trends observed in analogous quinoline derivatives, which may be relevant for predicting the activity of this compound.

| Compound Series | Substitution Variation | Observed Trend in Bioactivity |

| 2-Alkyl-4-quinolones | Increasing alkyl chain length | Activity can increase up to a certain chain length due to enhanced lipophilicity and hydrophobic interactions, after which it may decrease due to poor solubility or steric clash. mdpi.com |

| 7-Substituted-4-aminoquinolines | Electron-withdrawing vs. electron-donating groups at C7 | Electron-withdrawing groups can influence pKa and accumulation in target compartments, directly impacting potency against certain pathogens. nih.gov |

| Dichloro-8-hydroxyquinolines | Position of chloro substituents | The specific placement of chlorine atoms on the quinoline ring has been shown to be critical for antibacterial and antifungal activity. nih.gov |

Molecular Mechanisms of Action and Biological Target Identification for 7,8 Dichloro 2 Propyl 4 Quinolinol

Identification and Characterization of Direct Molecular Targets

Direct molecular targets for 7,8-Dichloro-2-propyl-4-quinolinol have not yet been definitively identified. However, studies on similar quinoline (B57606) derivatives suggest several potential protein families that could be of interest.

Protein-Ligand Binding Assays and Target Validation

Specific protein-ligand binding assays and target validation studies for this compound are not presently found in published research. However, functional proteomics approaches used to screen other quinoline compounds have successfully identified specific protein targets. For instance, a study utilizing displacement affinity chromatography against the purine-binding proteome identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets for several quinoline drugs nih.gov. This methodology could theoretically be applied to identify the binding partners of this compound.

Another approach involves screening against specific protein families known to be modulated by quinoline structures. For example, quinolinol compounds have been shown to bind directly to the palmitate-binding pocket of TEAD (TEA domain) transcription factors acs.orgnih.gov. Computational docking studies, a common preliminary step, have been used to predict the binding of novel quinoline derivatives to targets like the SARS-CoV-2 Mpro enzyme nih.gov. Such in silico methods could provide initial hypotheses for the direct molecular targets of this compound, which would then require experimental validation.

Enzyme Kinetics and Inhibitory Mechanisms

There is no specific data on the enzyme kinetics or inhibitory mechanisms of this compound. However, the quinoline scaffold is a common feature in many enzyme inhibitors.

Quinoline-based compounds have been shown to inhibit a variety of enzymes, including those that act on DNA, such as DNA methyltransferases, polymerases, and base excision repair glycosylases nih.gov. The mechanism for some of these inhibitors involves intercalation into DNA, which then allosterically affects the enzyme's catalytic domain nih.gov.

Furthermore, some 2-phenylquinolin-4-ones have been identified as inhibitors of tubulin polymerization, a key process in cell division, which gives them antiproliferative effects mdpi.com. The activity of quinone reductase 2 (QR2) was also found to be potently inhibited by several quinolines in vitro nih.gov. The specific inhibitory constants and the type of inhibition (e.g., competitive, non-competitive) would need to be determined for this compound through dedicated enzymatic assays.

Table 1: Examples of Enzyme Inhibition by Quinoline Derivatives

| Quinoline Derivative Class | Enzyme Target | Observed Effect | Reference |

|---|---|---|---|

| General Quinolines | Aldehyde Dehydrogenase 1 (ALDH1) | Binding identified | nih.gov |

| General Quinolines | Quinone Reductase 2 (QR2) | Potent inhibition | nih.gov |

| Quinoline-based analogs | DNA Methyltransferase 1 (DNMT1) | Low micromolar inhibition | nih.gov |

| 2-Phenylquinolin-4-ones | Tubulin | Inhibition of polymerization | mdpi.com |

Cellular Pathway Modulation and Downstream Effects

The influence of this compound on cellular pathways has not been directly investigated. Insights can be drawn from studies on related quinolinol and quinoline compounds, which have been shown to modulate key signaling and regulatory networks.

Investigation of Signal Transduction Pathways and Gene Regulation

While there are no specific studies on signal transduction or gene regulation by this compound, research on other quinolinols has revealed effects on important cellular pathways. A notable example is the Hippo signaling pathway, where certain quinolinols have been identified as activators of TEAD-dependent transcription acs.orgnih.gov. These compounds were found to occupy the palmitate-binding pocket of TEAD transcription factors, leading to the stabilization of the transcriptional co-activators YAP and TAZ and subsequent up-regulation of target genes acs.orgnih.gov.

Conversely, other quinoline derivatives have been shown to have inhibitory effects on key signaling pathways. For instance, a novel quinoline compound was found to inhibit the canonical NF-κB pathway, which is crucial for inflammatory responses and cell survival, by blocking the transcription of NF-κB target genes nih.gov. Given that quinoline derivatives can act as either activators or inhibitors depending on their specific structure, the effect of this compound on these or other pathways such as those involved in development, stress response, or apoptosis remains to be determined through future research, potentially using techniques like reporter assays, RT-qPCR, and RNA-Seq analysis nih.gov.

Proteomic and Metabolomic Profiling in Response to this compound Exposure

Specific proteomic and metabolomic profiling studies in response to this compound exposure have not been reported. Such studies are crucial for obtaining a global view of the cellular changes induced by a compound.

Proteomic approaches, such as the functional proteomics screen that identified ALDH1 and QR2 as quinoline-binding proteins, are powerful tools for target identification nih.gov. A broader, unbiased proteomic analysis of cells treated with this compound could reveal changes in the expression levels of a wide range of proteins, providing clues about the pathways it modulates.

Metabolomic studies, on the other hand, would analyze changes in small-molecule metabolites. For example, the metabolic pathways of quinoline itself have been studied in microorganisms, showing that it is typically hydroxylated and then further processed researchgate.net. A metabolomic analysis of human cells exposed to this compound could identify the metabolic products of the compound and reveal perturbations in endogenous metabolic pathways.

Role of Metal Ion Chelation in the Biological Activity of this compound

The potential for this compound to act as a metal ion chelator is suggested by the well-established properties of the quinoline family, particularly the 8-hydroxyquinolines. These compounds are known for their ability to bind metal ions, a property that is central to many of their biological effects tandfonline.comnih.gov.

While this compound is a 4-quinolinol, the fundamental quinoline structure possesses metal-coordinating capabilities. The nitrogen atom in the quinoline ring and the hydroxyl group can act as coordination sites for metal ions. The biological activities of many quinoline derivatives, including anticancer and antimicrobial effects, have been linked to their ability to chelate metal ions like iron, copper, and zinc nih.gov. This chelation can disrupt the function of metalloenzymes or alter the cellular balance of these essential metals nih.gov.

The specific chelation properties of this compound, including its affinity for different metal ions and the stability of the resulting complexes, would need to be determined experimentally through techniques such as spectrophotometric titrations or isothermal titration calorimetry.

Coordination Chemistry with Essential Metal Ions (e.g., Cu, Fe, Zn)

The biological activity of many quinoline derivatives is intrinsically linked to their ability to chelate essential metal ions, thereby disrupting metal homeostasis in pathogenic organisms or cancer cells. The structure of this compound, featuring a 4-hydroxyquinoline (B1666331) core, suggests a strong potential for metal chelation. The hydroxyl group at the 4-position and the nitrogen atom in the quinoline ring can form a bidentate chelate with various metal ions. The presence of two chlorine atoms at the 7 and 8 positions is expected to enhance the lipophilicity of the molecule, potentially facilitating its transport across cellular membranes to reach intracellular metal ion pools.

While direct experimental studies on the coordination chemistry of this compound with copper (Cu), iron (Fe), and zinc (Zn) are not extensively documented in the public domain, the behavior of structurally similar 4-hydroxyquinoline derivatives provides a strong basis for inferring its capabilities. For instance, 7,8-dichloro-4-hydroxyquinoline (B1311482) is recognized for its capacity to form stable complexes with metal ions. It is proposed that this compound would act as a monoanionic bidentate ligand, coordinating to metal ions through the deprotonated hydroxyl oxygen and the quinoline nitrogen atom.

The stability of the resulting metal complexes would be influenced by several factors, including the nature of the metal ion, the pH of the medium, and the steric hindrance imposed by the 2-propyl group. The electron-withdrawing nature of the chlorine atoms at positions 7 and 8 would also modulate the electron density on the quinoline ring, thereby affecting the affinity of the nitrogen atom for metal ions.

Table 1: Predicted Coordination Properties of this compound with Essential Metal Ions

| Metal Ion | Predicted Coordination Site | Potential Complex Stoichiometry | Factors Influencing Stability |

| Copper (Cu²⁺) | N, O-bidentate | 1:1 or 1:2 (metal:ligand) | High affinity of Cu²⁺ for nitrogen and oxygen donors. |

| Iron (Fe²⁺/Fe³⁺) | N, O-bidentate | 1:1, 1:2, or 1:3 (metal:ligand) | Redox state of iron; potential for the ligand to stabilize a particular oxidation state. |

| Zinc (Zn²⁺) | N, O-bidentate | 1:1 or 1:2 (metal:ligand) | Tetrahedral or octahedral coordination geometry of Zn²⁺. |

Impact of Metal Chelation on Enzyme Function and Cellular Processes

The chelation of essential metal ions by this compound is a key mechanism through which it is expected to exert its biological effects. Many enzymes, known as metalloenzymes, require metal ions as cofactors for their catalytic activity. By sequestering these metal ions, the compound can effectively inhibit these enzymes, leading to the disruption of critical cellular pathways.

Inhibition of Metalloenzymes: Iron and copper are crucial for the function of enzymes involved in cellular respiration, DNA synthesis, and oxidative stress responses. For example, ribonucleotide reductase, a key enzyme in DNA synthesis, is iron-dependent. The chelation of iron by this compound could inhibit this enzyme, thereby halting cell proliferation. Similarly, copper-dependent enzymes like cytochrome c oxidase and superoxide (B77818) dismutase could be targeted, leading to mitochondrial dysfunction and increased oxidative stress.

Disruption of Cellular Processes: Beyond direct enzyme inhibition, the alteration of metal ion homeostasis can trigger a cascade of cellular events. The disruption of iron metabolism can lead to the generation of reactive oxygen species (ROS) through the Fenton reaction, inducing oxidative damage to lipids, proteins, and DNA. The chelation of zinc can interfere with the function of a vast number of zinc-finger proteins that are involved in gene transcription and DNA repair.

While specific data for this compound is scarce, the known anticancer activity of its analogue, 7,8-dichloro-4-hydroxyquinoline, is attributed to its function as an iron chelator, which disrupts iron-dependent processes in cancer cells. It is highly probable that this compound shares this mechanism.

Comparative Analysis of Proposed Mechanisms of Action for Related Quinoline Derivatives

The mechanisms of action of quinoline derivatives are diverse and often depend on their specific substitution patterns. A comparative analysis of this compound with other well-studied quinolines can provide insights into its potential biological activities.

Comparison with 4-Aminoquinolines (e.g., Chloroquine): Chloroquine (B1663885), a well-known antimalarial drug, is a 4-aminoquinoline. Its primary mechanism of action involves accumulating in the acidic food vacuole of the malaria parasite and interfering with the polymerization of heme, a toxic byproduct of hemoglobin digestion. While this compound is a 4-quinolinol and not a 4-aminoquinoline, the shared quinoline core suggests that it might also exhibit some level of antiplasmodial activity. However, the absence of the basic amino side chain, which is crucial for the accumulation of chloroquine in the acidic vacuole, implies that its mechanism would be different. The electron-withdrawing groups at the 7-position of some 4-aminoquinolines have been shown to lower the pKa of the quinoline ring nitrogen, which can affect their accumulation in the parasite's food vacuole. nih.gov

Comparison with Fluoroquinolones (e.g., Ciprofloxacin): Fluoroquinolones are a major class of antibiotics that target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. nih.govmdpi.com This mechanism is distinct from metal chelation. While this compound is not a fluoroquinolone, the possibility of it having some inhibitory activity against these enzymes cannot be entirely ruled out without direct experimental evidence, as the quinolone core is a common feature.

Comparison with 2-Alkyl-4-quinolones (AQs): A class of bacterial metabolites known as 2-alkyl-4-quinolones (AQs) are involved in quorum sensing and exhibit antimicrobial properties. mdpi.com The 2-propyl group in this compound is a feature shared with this class of compounds. The length of the alkyl chain in AQs is known to influence their biological activity. It is plausible that the 2-propyl substituent in the title compound contributes to its antimicrobial profile, possibly by interacting with bacterial cell membranes or specific receptors.

Table 2: Comparative Mechanisms of Action of Quinoline Derivatives

| Compound/Class | Primary Mechanism(s) of Action | Role of Substituents |

| This compound | Predicted: Metal chelation, potential enzyme inhibition | 7,8-Dichloro: Enhances lipophilicity. 2-Propyl: May influence membrane interaction and target binding. 4-Hydroxy: Essential for metal chelation. |

| Chloroquine (4-Aminoquinoline) | Inhibition of heme polymerization in Plasmodium | 4-Amino side chain: Crucial for accumulation in the acidic food vacuole. 7-Chloro: Modulates basicity and lipophilicity. |

| Ciprofloxacin (Fluoroquinolone) | Inhibition of bacterial DNA gyrase and topoisomerase IV | Fluoro group at C-6 and piperazine (B1678402) at C-7: Key for potent antibacterial activity. |

| 2-Alkyl-4-quinolones (AQs) | Quorum sensing signaling, antimicrobial activity | 2-Alkyl chain: Length and structure determine biological specificity and activity. |

Preclinical Research on this compound Remains Undisclosed

Despite interest in the broader class of quinolinol derivatives for various therapeutic applications, specific preclinical data on the pharmacokinetic and biotransformation properties of this compound are not publicly available.

A thorough review of scientific literature and public databases reveals a significant lack of published research detailing the metabolic fate and disposition of the specific chemical compound, this compound. While general methodologies for assessing the absorption, distribution, metabolism, and excretion (ADME) of drug candidates are well-established, their application to this particular compound has not been documented in accessible scientific literature.

Consequently, it is not possible to provide a detailed analysis of its in vitro metabolic stability, the characterization of its metabolic pathways, its in vivo biotransformation in animal models, or its absorption and distribution characteristics as outlined in the requested article structure. The generation of data tables and detailed research findings is precluded by the absence of primary research data on this compound.

Research into related quinoline and quinolinol compounds indicates that this class of molecules can undergo various metabolic transformations, often mediated by cytochrome P450 enzymes in the liver. These transformations can include oxidation, hydroxylation, and conjugation reactions to facilitate excretion. However, the specific metabolic profile of a compound is highly dependent on its unique chemical structure, including the position and nature of its substituents. Therefore, generalizing from the metabolic pathways of other quinoline derivatives to predict the specific biotransformation of this compound would be speculative and scientifically unsound without direct experimental evidence.

Similarly, pharmacokinetic properties such as metabolic stability in liver microsomes or hepatocytes, species-specific differences in metabolism, and mass balance data are all determined through specific preclinical studies. The absence of such published studies for this compound means that a scientifically accurate and informative article on its preclinical pharmacokinetic and biotransformation research cannot be constructed at this time.

Further research and publication of preclinical findings would be necessary to elucidate the pharmacokinetic and biotransformation profile of this compound.

Pharmacokinetic and Biotransformation Research of 7,8 Dichloro 2 Propyl 4 Quinolinol in Preclinical Systems

Absorption, Distribution, and Mass Balance Studies in Preclinical Models

Evaluation of Systemic Exposure and Tissue Distribution Profiles

No data is currently available in the public domain regarding the systemic exposure and tissue distribution of 7,8-Dichloro-2-propyl-4-quinolinol in preclinical models.

Pathways and Kinetics of Excretion

Information on the routes and rates of excretion for this compound from the body in preclinical systems has not been documented in the available scientific literature.

Computational and Theoretical Chemistry Applications for 7,8 Dichloro 2 Propyl 4 Quinolinol

Quantum Chemical Investigations

Quantum chemical methods are used to examine the electronic structure and intrinsic properties of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 7,8-Dichloro-2-propyl-4-quinolinol, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and calculate vibrational frequencies.

These calculations would yield key insights into the molecule's stability, bond lengths, and angles. The resulting electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), would identify electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions and chemical reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons, indicating sites of nucleophilicity, while the LUMO is the most likely to accept electrons, indicating sites of electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For this compound, this analysis would pinpoint the atoms most likely to participate in chemical reactions. Global reactivity descriptors, derived from HOMO and LUMO energies, would further quantify its chemical potential.

Illustrative Reactivity Descriptors for a Quinoline (B57606) Derivative

| Parameter | Definition | Significance |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |

| Energy Gap (ΔE) | ΔE = E_LUMO - E_HOMO | Indicates chemical reactivity and stability |

| Electronegativity (χ) | χ = -(E_HOMO + E_LUMO) / 2 | Measures the power of an atom to attract electrons |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution |

| Softness (S) | S = 1 / 2η | Reciprocal of hardness, indicates higher reactivity |

Molecular Docking and Dynamics Simulations

These computational techniques are essential for predicting how a molecule might interact with biological targets, such as proteins or enzymes.

Molecular docking is a computational method used to predict the preferred orientation of a ligand (in this case, this compound) when bound to a target receptor. This simulation calculates the binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the interaction. The results reveal plausible binding poses and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the receptor's active site. This information is fundamental for understanding the potential biological activity of the compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. In a QSAR study involving this compound, it would be included in a dataset of related quinoline derivatives with known biological activities.

Various molecular descriptors (physicochemical, electronic, and structural properties) would be calculated for each compound. Statistical methods, such as machine learning regression, are then used to build a model that predicts the activity based on these descriptors. A successful QSAR model can be used to predict the activity of new, unsynthesized compounds and to identify which molecular features are most important for the desired biological effect.

Development of Predictive Models for Biological Efficacy and Selectivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a important computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For quinoline derivatives, QSAR models have been successfully developed to predict their efficacy and selectivity for various biological targets. nih.govmdpi.com

Key Research Findings:

Anticancer Activity: Studies on quinoline derivatives have utilized 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to design novel anticancer agents. For instance, a study on quinoline derivatives as tubulin inhibitors for hepatocellular carcinoma demonstrated a strong correlation between the hydrophobic fields of the molecules and their biological activity. biointerfaceresearch.com The developed models showed high predictive power, with correlation coefficients (R²) of 0.98 and cross-validated correlation coefficients (Q²) up to 0.68. biointerfaceresearch.com

Anti-tuberculosis Activity: QSAR models have been instrumental in designing novel quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis. nih.gov These models, which incorporated descriptors like van der Waals volume, electron density, and electronegativity, guided the synthesis of new compounds with potent in vitro activity. nih.gov The statistical quality of these models was robust, with R² values around 0.83. nih.gov

Antimalarial Activity: 2D and 3D-QSAR models have been developed for quinoline derivatives targeting Plasmodium falciparum. mdpi.com These models have shown good predictive capacity, enabling the identification of key structural features that influence antimalarial potency. mdpi.com

The development of a QSAR model for this compound and its analogs would involve synthesizing a series of related compounds and evaluating their biological activity. The resulting data would then be used to build a predictive model that could guide the design of more potent and selective derivatives.

Table 1: Representative Data for QSAR Model Development

| Compound | Substituent (R) | Experimental pIC50 | Predicted pIC50 |

| Analog 1 | -H | 5.2 | 5.1 |

| Analog 2 | -CH3 | 5.8 | 5.7 |

| Analog 3 | -Cl | 6.1 | 6.2 |

| Analog 4 | -OCH3 | 5.5 | 5.6 |

| This compound | -C3H7 | (To be determined) | (To be predicted) |

Application of Cheminformatics Tools for Virtual Screening and Lead Optimization

Cheminformatics encompasses the use of computational tools to organize, analyze, and model chemical information. In drug discovery, cheminformatics is crucial for virtual screening and lead optimization. uni-hamburg.de Virtual screening involves the computational filtering of large compound libraries to identify potential drug candidates. nih.govresearchgate.net

Key Applications:

Library Screening: For a target of interest, a library of quinoline derivatives, including compounds like this compound, could be virtually screened to identify potential hits. nih.gov This process significantly reduces the time and cost associated with high-throughput screening. uni-hamburg.de

Pharmacophore Modeling: Based on the structure of known active compounds or the target's binding site, a pharmacophore model can be generated. This model represents the essential steric and electronic features required for biological activity. This approach has been used for various quinoline derivatives to identify novel scaffolds.

ADMET Prediction: Cheminformatics tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. mdpi.comnih.gov Early assessment of these properties for this compound would be critical for its development as a drug candidate. nih.gov

Table 2: Example of Virtual Screening and ADMET Prediction Data

| Compound | Docking Score (kcal/mol) | Predicted Oral Bioavailability | Predicted Toxicity Risk |

| Lead 1 | -9.5 | High | Low |

| Lead 2 | -9.2 | High | Low |

| Lead 3 | -8.8 | Medium | Medium |

| This compound | (To be calculated) | (To be predicted) | (To be predicted) |

Advanced In Silico Methodologies for Drug Discovery and Design

Beyond QSAR and virtual screening, a range of advanced in silico methodologies are employed in modern drug discovery and design. benthamdirect.comijprajournal.com These methods provide detailed insights into the molecular interactions between a ligand and its target protein.

Key Methodologies:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. nih.govnih.govrsc.orgscielo.br For this compound, docking studies could elucidate its binding mode within a specific protein target, revealing key interactions such as hydrogen bonds and hydrophobic contacts. mdpi.comacs.org For example, docking studies of quinoline derivatives targeting HIV reverse transcriptase have shown good correlation with their biological activity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and conformational changes. mdpi.comnih.gov An MD simulation of this compound bound to its target would offer a more realistic representation of the binding event than static docking.

Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy of a ligand to its target. nih.gov This provides a more accurate prediction of binding affinity compared to docking scores alone.

These advanced techniques, when applied to this compound, would offer a comprehensive understanding of its mechanism of action at the molecular level, thereby guiding its optimization as a potential therapeutic agent.

Analytical Methodologies for the Research and Development of 7,8 Dichloro 2 Propyl 4 Quinolinol

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of novel compounds. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that reveals detailed information about their atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of 7,8-Dichloro-2-propyl-4-quinolinol. It provides information on the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), and their connectivity. organicchemistrydata.orgtsijournals.com

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons on the quinoline (B57606) ring, the vinylic proton, and the aliphatic protons of the propyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen heteroatom, as well as the electron-donating nature of the hydroxyl group. The protons on the dichlorinated benzene (B151609) ring would likely appear at the most downfield region of the aromatic spectrum. The propyl group would exhibit characteristic triplet and sextet patterns due to spin-spin coupling.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The carbon atoms bonded to electronegative chlorine and oxygen atoms would be shifted downfield. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons, confirming the final structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table presents expected chemical shift (δ) values in ppm relative to a standard (e.g., TMS), based on data from analogous quinoline structures.

| Atom/Group | Predicted ¹H NMR Shift (δ, ppm) | Predicted ¹³C NMR Shift (δ, ppm) | Notes |

| Quinoline-H5 | 7.5 - 8.0 | - | Doublet, influenced by adjacent C-Cl. |

| Quinoline-H6 | 7.3 - 7.8 | - | Doublet, influenced by adjacent C-Cl. |

| Quinoline-H3 | 6.0 - 6.5 | 100 - 110 | Singlet, shielded by the hydroxyl group. |

| Propyl-CH₂ (α) | 2.8 - 3.2 | 35 - 45 | Triplet, adjacent to the quinoline ring. |

| Propyl-CH₂ (β) | 1.6 - 2.0 | 20 - 25 | Sextet. |

| Propyl-CH₃ (γ) | 0.9 - 1.2 | 10 - 15 | Triplet. |

| OH | 10.0 - 12.0 | - | Broad singlet, exchangeable with D₂O. |

| Quinoline-C4 | - | 170 - 180 | Carbon bearing the hydroxyl group (enol form). |

| Quinoline-C7/C8 | - | 125 - 135 | Carbons bonded to chlorine. |

| Quinoline-C2 | - | 155 - 165 | Carbon bonded to the propyl group. |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the various functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. upi.edu The spectrum of this compound would be expected to show characteristic absorption bands corresponding to the O-H, C-H, C=C, C-N, and C-Cl bonds. The presence of a broad absorption band in the 3400-3200 cm⁻¹ region would be indicative of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl group are observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system would produce a series of sharp bands in the 1650-1450 cm⁻¹ region. researchgate.netnanobioletters.com A strong band corresponding to the C-O stretch is expected around 1200-1250 cm⁻¹. Finally, the C-Cl stretching vibrations would be found in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 2: Expected FT-IR Absorption Bands for this compound This table is based on characteristic infrared absorption frequencies for known functional groups and data from similar chlorinated hydroxyquinolines. researchgate.netchemicalbook.com

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3400 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2960 - 2850 | Medium-Strong |

| C=C and C=N Ring Stretch | 1650 - 1450 | Medium-Strong, Multiple Bands |

| C-O Stretch | 1250 - 1200 | Strong |

| C-Cl Stretch | 800 - 600 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated π-system of the quinoline ring. The spectrum is characterized by one or more absorption maxima (λmax), which are useful for both qualitative characterization and quantitative analysis. The quinoline core is a chromophore that exhibits strong π → π* transitions. researchgate.net The presence of the dichloro and hydroxyl substituents on the aromatic ring will cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoline. nist.gov This technique is particularly valuable for quantification, as the absorbance of a solution is directly proportional to the concentration of the compound, a relationship described by the Beer-Lambert Law. This allows for the development of simple and rapid assays to determine the concentration of this compound in solution.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating the target compound from impurities, starting materials, and byproducts, as well as for accurately determining its purity.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the primary methods for assessing the purity and quantifying this compound. These techniques separate components of a mixture based on their differential partitioning between a stationary phase (e.g., a C18 column) and a liquid mobile phase.

A typical reversed-phase HPLC/UPLC method would be developed for this compound. nih.gov The method's specificity would be established by demonstrating that the peak for this compound is well-resolved from any potential impurities. The method would be validated according to ICH guidelines for linearity, accuracy, precision, and robustness to ensure reliable and reproducible results. Quantification is typically achieved using a UV detector set at one of the compound's absorption maxima (λmax).

Table 3: Example UPLC Method Parameters for Analysis of this compound These parameters are based on a validated method for structurally related dichloro-hydroxyquinoline compounds. nih.gov

| Parameter | Condition |

| Column | ACQUITY UPLC BEH C18 (1.7 µm, 2.1 mm x 100 mm) |

| Mobile Phase | Acetonitrile : 0.1% o-phosphoric acid in water (e.g., 55:45 v/v) |

| Flow Rate | 0.5 mL/min |

| Detector | Photodiode Array (PDA) or UV Detector |

| Wavelength | Set at an absorption maximum (e.g., ~250 nm) |

| Injection Volume | 1 - 5 µL |

| Column Temperature | 30 - 40 °C |

Gas Chromatography (GC) for Volatile Derivatives and Impurities

While this compound itself has low volatility, making it unsuitable for direct Gas Chromatography (GC) analysis, the technique is critical for analyzing volatile impurities. scispace.com Specifically, headspace GC with a flame ionization detector (FID) is the standard method for identifying and quantifying residual solvents (e.g., toluene, ethanol, ethyl acetate) that may be present from the synthesis and purification processes. bibliotekanauki.plresearchgate.net The method involves heating a sealed vial containing the sample to allow volatile components to partition into the headspace gas, which is then injected into the GC.

For the analysis of non-volatile impurities or for certain metabolic studies, the hydroxyl group of this compound can be chemically modified through derivatization (e.g., silylation) to create a more volatile analog that can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.

Mass Spectrometry (MS) for Accurate Mass Measurement and Fragmentation Analysis

Mass spectrometry stands as a cornerstone analytical technique in the chemical and pharmaceutical sciences, offering unparalleled sensitivity and specificity for the determination of molecular weights and the elucidation of chemical structures. In the context of this compound, MS is indispensable for confirming its identity, purity, and for studying its metabolic and degradation pathways. The inherent characteristics of the molecule, including the presence of nitrogen and oxygen heteroatoms and chlorine isotopes, make it highly suitable for mass spectrometric analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for analyzing polar molecules like this compound. The quinolinol structure contains a hydroxyl group (-OH) and a nitrogen atom within the quinoline ring, which can be readily protonated or deprotonated, making it highly responsive to ESI.

In positive ion mode, the nitrogen atom of the quinoline ring is a likely site for protonation, leading to the formation of the pseudomolecular ion [M+H]⁺. Conversely, in negative ion mode, the acidic proton of the hydroxyl group can be abstracted to yield the [M-H]⁻ ion. High-resolution mass spectrometry enables the accurate mass measurement of these ions, which can be used to confirm the elemental composition of the molecule. The presence of two chlorine atoms results in a characteristic isotopic pattern (A, A+2, A+4) that serves as a definitive confirmation of the compound's identity.

Below is a hypothetical data table illustrating the expected accurate mass measurements for this compound.

| Ion Type | Theoretical m/z | Description |

| [M+H]⁺ | 270.0290 | Protonated molecule, expected in positive ion mode. |

| [M-H]⁻ | 268.0144 | Deprotonated molecule, expected in negative ion mode. |

| [M+Na]⁺ | 292.0110 | Sodium adduct, commonly observed in positive ion mode. |

Note: The theoretical m/z values are calculated based on the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl) and represent hypothetical data for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) for Metabolite and Impurity Identification

Tandem Mass Spectrometry (MS/MS) is a powerful extension of mass spectrometry used for detailed structural analysis. In an MS/MS experiment, a specific ion (a precursor ion, such as the [M+H]⁺ ion of this compound) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule.

This technique is invaluable for identifying metabolites and impurities. For instance, a potential metabolite might involve the hydroxylation of the propyl side chain. MS/MS analysis would reveal a precursor ion with a mass 16 Da higher than the parent compound, and its fragmentation pattern could confirm the position of the new hydroxyl group. Similarly, impurities from the synthesis process could be identified and characterized based on their unique fragmentation patterns compared to the parent compound.

A hypothetical fragmentation pathway for the [M+H]⁺ ion of this compound could involve the neutral loss of propene from the propyl side chain, a common fragmentation mechanism for alkyl-substituted aromatic systems.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

| 270.0290 | 228.0028 | C₃H₆ (Propene) | Loss of the propyl side chain. |

| 270.0290 | 242.0341 | CO (Carbon Monoxide) | Loss from the quinolinol ring structure. |

| 228.0028 | 192.9923 | HCl (Hydrogen Chloride) | Loss of one chlorine atom from the dichlorinated ring. |

Note: This table contains hypothetical data based on predictable fragmentation patterns for this type of chemical structure.

Advanced Analytical Techniques for Solid-State Characterization and Formulation Research

The physical properties of an active pharmaceutical ingredient (API) are critically dependent on its solid-state form. Therefore, a thorough solid-state characterization of this compound is essential for its development and formulation. This involves using a suite of thermo-analytical and microscopic techniques to understand properties like crystallinity, polymorphism, thermal stability, and particle morphology.

These characteristics directly influence the compound's solubility, dissolution rate, and bioavailability, making their analysis a mandatory step in formulation research. For example, identifying different polymorphic forms is crucial, as they can have distinct physical properties and stability profiles.

The following table summarizes key techniques that would be applied in the solid-state characterization and formulation research of this compound.

| Analytical Technique | Information Obtained | Relevance to Research and Development |

| X-Ray Powder Diffraction (XRPD) | Crystalline or amorphous nature; polymorphic form identification. | Essential for identifying and controlling the crystalline form of the API, which impacts stability and solubility. |

| Differential Scanning Calorimetry (DSC) | Melting point, enthalpy of fusion, glass transition temperature, polymorphism. | Determines the thermal properties and purity of the compound. Crucial for detecting polymorphic transitions. |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature, presence of solvates. | Assesses the temperature at which the compound begins to degrade, defining its thermal stability limits for processing and storage. |

| Scanning Electron Microscopy (SEM) | Particle size, shape, and surface morphology. | Visualizes the physical form of the API particles, which influences powder flow, compaction, and dissolution properties during formulation. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional groups, molecular bonding, polymorphic form screening. | Provides information on the chemical structure and can be used to differentiate between different solid-state forms. |

Future Research Directions and Translational Perspectives for 7,8 Dichloro 2 Propyl 4 Quinolinol

Crafting the Next Generation: Design and Synthesis of Improved Analogues

The development of new chemical entities with enhanced biological activity and selectivity is a primary goal in drug discovery. For 7,8-Dichloro-2-propyl-4-quinolinol, the design of next-generation analogues would likely focus on systematic modifications of its core structure to improve its therapeutic index.

Structure-activity relationship (SAR) studies on various quinoline (B57606) derivatives have demonstrated that small structural changes can lead to significant differences in biological activity. nih.gov For instance, the nature and position of substituents on the quinoline ring can influence potency and selectivity. In the case of this compound, future synthetic efforts could explore:

Modification of the Propyl Group: Altering the length and branching of the alkyl group at the 2-position could modulate the compound's lipophilicity and its interaction with biological targets.

Substitution at the Chloro Positions: Replacing the chlorine atoms at the 7 and 8 positions with other halogens (e.g., fluorine, bromine) or with electron-donating or electron-withdrawing groups could fine-tune the electronic properties of the molecule and its metabolic stability.

Derivatization of the 4-Quinolinol Moiety: The hydroxyl group at the 4-position is a key feature that can be modified to create esters, ethers, or other functional groups, potentially altering the compound's pharmacokinetic profile.

A variety of synthetic methods for quinoline derivatives have been reported, providing a toolbox for the creation of these new analogues. nih.gov

A Systems-Level View: Integrating Omics Technologies

To fully understand the therapeutic potential of this compound, a systems-level understanding of its mechanism of action is crucial. The integration of "omics" technologies, such as genomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular pathways affected by the compound.

While specific omics data for this compound are not yet available, the application of these technologies to other quinoline derivatives has proven insightful. For example, proteomics can identify the protein targets of a compound, while metabolomics can reveal its impact on cellular metabolism. This information is invaluable for identifying biomarkers of drug response and for understanding potential mechanisms of resistance.

Future research should aim to generate these datasets for this compound and its more potent analogues. This will not only clarify their mode of action but also help in identifying patient populations most likely to benefit from these potential new therapies.

Synergistic Approaches: Combination Therapies and Multi-Targeting

The complexity of many diseases, such as cancer and infectious diseases, often necessitates the use of combination therapies. Quinoline derivatives have been explored in combination with other drugs to enhance efficacy and overcome drug resistance. For instance, in the context of malaria, quinoline-based drugs are often used as part of combination therapies. nih.gov

Future studies should investigate the potential of this compound in combination with existing therapeutic agents. This could involve screening for synergistic interactions with a panel of approved drugs for a particular disease.

Furthermore, the development of multi-target quinoline derivatives is an emerging area of research. nih.gov By designing molecules that can interact with multiple biological targets simultaneously, it may be possible to achieve a more potent therapeutic effect and reduce the likelihood of drug resistance. The this compound scaffold could serve as a starting point for the design of such multi-targeting agents.

From Bench to Bedside: Advancing Preclinical Candidates

The ultimate goal of any drug discovery program is to develop a preclinical candidate that can be advanced into clinical trials. For this compound or its optimized analogues, this would require a rigorous preclinical evaluation.

This process would involve a battery of in vitro and in vivo studies to assess the compound's efficacy, selectivity, and pharmacokinetic properties. Key preclinical studies would include:

In vitro efficacy: Testing the compound's activity against a panel of disease-relevant cell lines or pathogens.

In vivo efficacy: Evaluating the compound's therapeutic effect in animal models of the target disease.

Pharmacokinetic profiling: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

The data from these studies would be critical for establishing a proof-of-concept for the therapeutic utility of the compound and for supporting its advancement into human clinical trials.

Sustainable Synthesis: Process Scale-Up and Green Chemistry

As a potential therapeutic candidate moves through preclinical and clinical development, the ability to synthesize the compound on a large scale becomes increasingly important. The development of a robust and scalable synthetic process is essential for ensuring a reliable supply of the drug for clinical trials and eventual commercialization.

Furthermore, there is a growing emphasis on the implementation of green chemistry principles in pharmaceutical manufacturing to minimize the environmental impact of drug production. researchgate.net Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

For this compound, future research in this area would involve:

Process Optimization: Developing a high-yield, cost-effective, and environmentally friendly synthesis route.

Solvent and Reagent Selection: Prioritizing the use of greener solvents and reagents.

Waste Reduction: Minimizing the generation of waste products.

By incorporating green chemistry principles into the synthetic process, the development of this compound and its analogues can be both economically and environmentally sustainable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.